molecular formula C6H12O6 B118611 D-Galactose-2-d CAS No. 64429-86-3

D-Galactose-2-d

Cat. No. B118611
CAS RN: 64429-86-3
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-ODFFSVOISA-N
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Description

D-Galactose-2-d, also known as 2-Deoxy-D-galactose, is a glucose analog that shows a wide range of biological activities . It can inhibit glycolysis and thereby tumor growth, interfere with the biosynthetic processing of glycoproteins, and exhibit antiviral activity and hepatotoxicity . It can also be incorporated into rat gangliosides GM 2 and GD 3 in positions normally occupied by galactose .


Synthesis Analysis

The synthesis of D-Galactose-2-d involves various biotechnological processes. One of the main research directions is microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass . For instance, 2-Amino-2-deoxy-D-galactose was prepared from allyl 2-benzamido-3-O-benzyl-2-deoxy-4,6-di-O-methyl-sulphonyl-β-D-glucopyranoside via allyl 2-benzamido-3-O-benzyl-2-deoxy-β-D-galactopyranoside .


Chemical Reactions Analysis

D-Galactose is useful as a raw material for biomass fuel production or low-calorie sweetener production . It can be converted to D-tagatose through the bioconversion process involving L-arabinose isomerase . In addition, D-galactose reacts with reagents like NaBH4 .


Physical And Chemical Properties Analysis

D-Galactose-2-d is a white crystalline solid . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .

Scientific Research Applications

Metabolic Pathway and Galactosemia

D-Galactose-2-d plays a crucial role in the Leloir pathway for galactose metabolism. This pathway involves the conversion of D-galactose to glucose 1-phosphate, a process essential for normal galactose metabolism. Defects in the enzymes of this pathway can lead to galactosemia, a rare but potentially lethal condition with symptoms including intellectual retardation, liver dysfunction, and cataract formation (Holden, Rayment, & Thoden, 2003).

Biotechnological Applications

D-Galactose-2-d is significant for biotechnological processes such as biofuel production and the creation of low-calorie sweeteners. It has been utilized in microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. For instance, the bioconversion of D-galactose to D-tagatose, a promising low-calorie sugar alternative, is an area of active research (Chen et al., 2021).

Enzyme Research

Galactokinase, an enzyme in the Leloir pathway, has garnered interest for its metabolic role and potential use in creating sugar 1-phosphates. It's also been studied for its role in galactosemia and as a transcriptional regulator under certain conditions (Holden, Thoden, Timson, & Reece, 2004).

Therapeutic Applications

In medical research, D-galactose-2-d has been used in aging models to study neurodegeneration. Moderate exercise has been found to prevent neurodegeneration in D-galactose-induced aging mice, suggesting its role in aging research (Li et al., 2016).

Enzyme Modification for Industrial Use

Enzymes like pyranose 2-oxidase have been modified to improve their efficiency with D-galactose. These modifications can facilitate the production of high-value products from carbohydrate transformations, crucial for biofuel cells and food applications (Salaheddin et al., 2009).

Future Directions

D-Galactose-2-d has potential applications in various fields. For instance, it can be used for biofuel production from galactose-rich biomass . It can also be used for the production of low-calorie sweeteners as people pay more attention to health . Furthermore, D-Galactose-2-d has been used in studies on aging, where it has been shown to increase inflammatory markers .

properties

IUPAC Name

(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ODFFSVOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactose-2-d

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose-2-d
Reactant of Route 2
D-Galactose-2-d
Reactant of Route 3
D-Galactose-2-d
Reactant of Route 4
D-Galactose-2-d
Reactant of Route 5
D-Galactose-2-d
Reactant of Route 6
D-Galactose-2-d

Citations

For This Compound
83
Citations
A Kleinzeller, EM McAVOY - Biochimica et Biophysica Acta (BBA) …, 1976 - Elsevier
The transport and phosphorylation of 2-deoxy-d[ 3 H]galactose in rabbit renal cortical cells was studied. 1. 1. The uptake of 2-deoxy-galactose by cortical slices is associated with an …
Number of citations: 20 www.sciencedirect.com
JB Pritchard, G Booz… - American Journal of …, 1978 - journals.physiology.org
Isolated renal tubules and renal clearance techniques were used to characterize the renal handling of 2-deoxy-D-galactose (2-d-Gal) by the winter flounder (Pseudopleuronectes …
Number of citations: 10 journals.physiology.org
J Laszlo, SR Humphreys, A Goldin - Journal of the National …, 1960 - academic.oup.com
The effects of the glucose antagonists, 2-deoxy-d-glucose and 2-deoxy-d-galactose, have been studied on solid, ascitic, and systemic transplantable tumors in mice. Inhibition of tumor …
Number of citations: 124 academic.oup.com
V Aumala, F Mollerup, E Jurak, F Blume… - …, 2019 - Wiley Online Library
Plant‐derived carbohydrates are an abundant renewable resource. Transformation of carbohydrates into new products, including amine‐functionalized building blocks for biomaterials …
A GOLDIN - Journal of the National Cancer Institute, 1960 - books.google.com
MATERIALS AND METHODS 2-DG and 2-D-galactose were purchased from the Aldrich Chemical Company. These compounds had been recrystallized from amyl alcohol and were 99 …
Number of citations: 1 www.google.com
J Li, HC Hsu, Y Ding, H Li, Q Wu… - Arthritis & …, 2014 - Wiley Online Library
Objective Fucosylation catalyzed by fucosyltransferases (FUTs) is an important posttranslational modification involved in a variety of biologic processes. This study was undertaken to …
K Mao, J Luo, J Ye, L Li, F Lin, M Zhou, D Wang… - …, 2023 - journals.lww.com
Background. Organ allograft rejection is mainly driven by T-cell response. Studies have shown that fucosylation plays essential roles in the immune cell development and function. …
Number of citations: 1 journals.lww.com
MAO Kaifeng, LUO Jialiang, LIN Fenwang… - Organ …, 2022 - pesquisa.bvsalud.org
Objective To evaluate the effect and mechanism of terminal fucosylation inhibitor 2-deoxy-D-galactose (2-D-gal) on ciclosporin (CsA)-induced renal epithelial-mesenchymal transition (…
Number of citations: 0 pesquisa.bvsalud.org
CH Yoon, JS Ryu, JH Ko, JY Oh - International Journal of Molecular …, 2021 - mdpi.com
Fucosylation is involved in a wide range of biological processes from cellular adhesion to immune regulation. Although the upregulation of fucosylated glycans was reported in diseased …
Number of citations: 2 www.mdpi.com
DM Sovic, LR Lester, EE Murray, MA Cohenford - Bioorganic chemistry, 2008 - Elsevier
A sensitive, rapid, and reliable method for measuring d-glucose and d-galactose levels in glycoconjugates has been developed. In this method, the NAD(P)H produced from the …
Number of citations: 1 www.sciencedirect.com

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